molecular formula C9H12N4 B1298844 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 42951-66-6

1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B1298844
CAS RN: 42951-66-6
M. Wt: 176.22 g/mol
InChI Key: DRFIBVYIMICNDP-UHFFFAOYSA-N
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Description

The compound 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic chemical that serves as a core structure for various derivatives with potential biological activities. This compound is part of the pyrazolo[3,4-b]pyridine family, which has been extensively studied due to its relevance in medicinal chemistry and its presence in compounds with diverse therapeutic applications .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves starting from preformed pyrazole or pyridine rings. For instance, the synthesis of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives includes selective N-alkylation and subsequent reaction with different amines under varying conditions . Another approach for synthesizing fused polycyclic pyrazolo[3,4-b]pyridines utilizes a three-component regioselective reaction under ultrasound irradiation, which offers rapid synthesis with excellent yields . Additionally, the synthesis of pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives starts from 6-trifluoromethylpyridine-2(1H)one and involves a series of reactions including O-alkylation, cyclization, diazotization, and reaction with sodium azide .

Molecular Structure Analysis

The molecular structure of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is characterized by the presence of a pyrazole ring fused to a pyridine ring, with additional methyl groups at specific positions. This structure allows for tautomerism between the 1H- and 2H-isomers and provides a versatile scaffold for further functionalization .

Chemical Reactions Analysis

The pyrazolo[3,4-b]pyridine core can undergo various chemical reactions, including N-alkylation and reactions with amines to produce a wide range of derivatives with potential biological activities . The compound can also be used in cyclocondensation reactions to synthesize new pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines, which can further react to form tetraheterocyclic systems .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine are not detailed in the provided papers, the properties of its derivatives suggest that these compounds are likely to have good solubility in organic solvents and may exhibit varied biological activities depending on the nature of the substituents and functional groups attached to the core structure . The presence of the trifluoromethyl group in some derivatives indicates potential for increased lipophilicity and metabolic stability, which are desirable features in drug development .

Scientific Research Applications

Efficient Synthesis Methods

Researchers have developed various efficient synthesis methods for pyrazolo[3,4-b]pyridine derivatives. For instance, Shi et al. (2010) reported an environmentally friendly protocol for synthesizing 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines using ionic liquids without any catalyst, highlighting the process's simplicity and high yield (Shi, Zhou, & Liu, 2010). Similarly, Ghaedi et al. (2015) achieved novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation, demonstrating the method's utility in preparing N-fused heterocycle products in good to excellent yields (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Structural Diversity and Chemical Properties

The structural diversity of pyrazolo[3,4-b]pyridine derivatives has been explored through various synthetic strategies, resulting in compounds with potential therapeutic applications. For example, Tu et al. (2014) described a four-component bicyclization strategy that allowed the synthesis of skeletally diverse multicyclic pyrazolo[3,4-b]pyridines, showcasing the method's flexibility and practicality (Tu, Hao, Ye, Wang, Jiang, Li, & Tu, 2014). This versatility in structural modification underscores the compound's adaptability for various scientific applications.

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines have been investigated for their biomedical applications, including their potential as anticancer agents. Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, demonstrating promising bioactivity against several cancer cell lines (Chavva, Pillalamarri, Banda, Gautham, Gaddamedi, Yedla, Kumar, & Banda, 2013). Moreover, Kurumurthy et al. (2014) prepared 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives, identifying compounds with promising cytotoxic activity against human cancer cell lines, highlighting the therapeutic potential of these compounds (Kurumurthy, Veeraswamy, Sambasiva Rao, Santhosh kumar, Shanthan Rao, Loka Reddy, Venkateswara Rao, & Narsaiah, 2014).

properties

IUPAC Name

1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-5-4-6(2)11-9-7(5)8(10)12-13(9)3/h4H,1-3H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFIBVYIMICNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351337
Record name 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

CAS RN

42951-66-6
Record name 1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42951-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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